

A Head-to-Head Comparison of AZD3458 with Other PI3Ky Inhibitors

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Compound of Interest

Compound Name: AZD3458

Cat. No.: B1460639

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The phosphatidylinositol 3-kinase gamma (PI3Ky) has emerged as a critical therapeutic target, particularly in immuno-oncology, due to its pivotal role in regulating immune cell function. This guide provides a comprehensive head-to-head comparison of **AZD3458**, a potent and selective PI3Ky inhibitor, with other notable inhibitors in its class, including eganelisib (IPI-549), voxtalisib (SAR245409), TG100-115, duvelisib, and idelalisib. The following sections detail their performance based on preclinical data, supported by experimental methodologies, and an overview of their clinical development.

Performance Comparison of PI3Ky Inhibitors

The following tables summarize the biochemical potency and cellular activity of **AZD3458** and its comparators. Data has been compiled from various preclinical studies to provide a comparative overview.

Table 1: Biochemical Potency (IC₅₀) Against PI3K Isoforms

Inhibitor	PI3K γ (nM)	PI3K α (nM)	PI3K β (nM)	PI3K δ (nM)
AZD3458	7.9[1]	7,900,000[1]	<30,000,000[1]	300,000[1]
Eganelisib (IPI-549)	1.2[2]	>180	>180	>180
Voxtalisisb (SAR245409)	9[3]	39[3]	113[3]	43[3]
TG100-115	83[4]	1,300[4]	1,200[4]	235[4]
Duvelisib	-	-	-	-
Idelalisib	2,100[5]	8,600[5]	4,000[5]	19[5]

Note: A lower IC50 value indicates higher potency. Dashes indicate data not readily available in the searched sources.

Table 2: Cellular Activity and Selectivity

Inhibitor	Cellular IC50 (p-Akt inhibition)	Selectivity (over other isoforms)	Key Cellular Effects
AZD3458	8 nM[1]	High selectivity for PI3Ky over α , β , and δ isoforms[1][6].	Inhibits Akt phosphorylation in cells and human neutrophil activation[1]. Promotes a cytotoxic switch in macrophages, enhancing anti-tumor immunity[7][8].
Eganelisib (IPI-549)	1.2 nM[2]	≥ 150 -fold selectivity over other class I PI3K isoforms[2].	Reprograms immunosuppressive tumor-associated myeloid cells to an immune-stimulatory phenotype[9].
Voxtalisisb (SAR245409)	-	Pan-Class I PI3K and mTOR inhibitor[5][10].	Inhibits PI3K/mTOR signaling, leading to decreased cell viability and apoptosis in cancer cell lines[3].
TG100-115	-	Dual PI3Ky/ δ inhibitor with little effect on α and β isoforms[4].	Reduces edema, inflammation, and vascular permeability in preclinical models[4].
Duvelisib	-	Oral dual inhibitor of PI3K δ and PI3Ky.	Induces cell-autonomous killing of T-cell lymphoma lines and reprograms tumor-associated macrophages.

Idelalisib	EC50 of 6-8.9 nM (B-cell proliferation and basophil activation)[5]	Highly selective for PI3K δ [5].	Primarily targets PI3K δ , blocking B-cell receptor signaling and promoting apoptosis in malignant B-cells[5].
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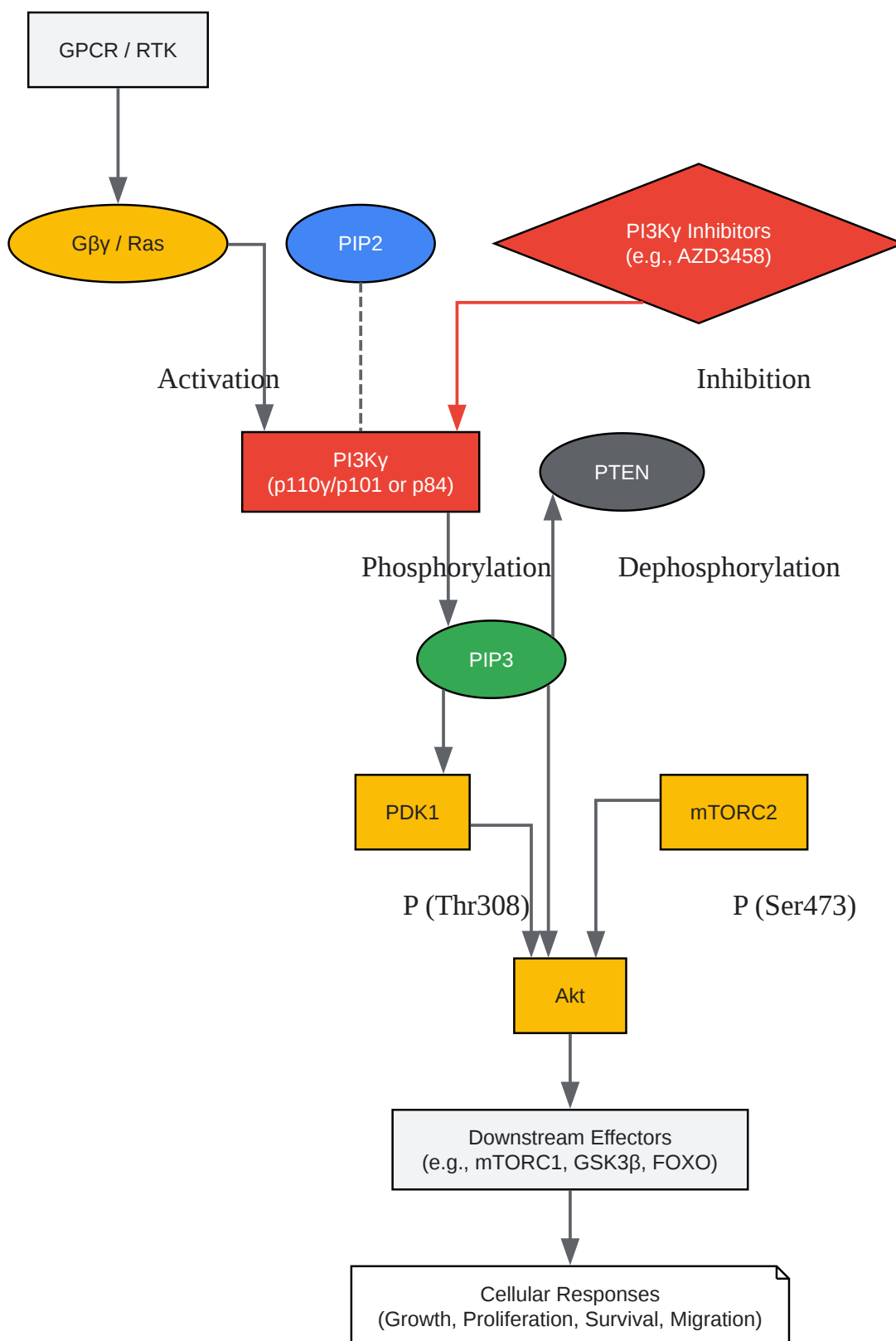
Note: Dashes indicate data not readily available in the searched sources.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

PI3Ky Signaling Pathway

The PI3Ky signaling pathway is a key regulator of immune cell trafficking and function. Its activation by G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) leads to the phosphorylation of PIP2 to PIP3, initiating a cascade of downstream signaling events.

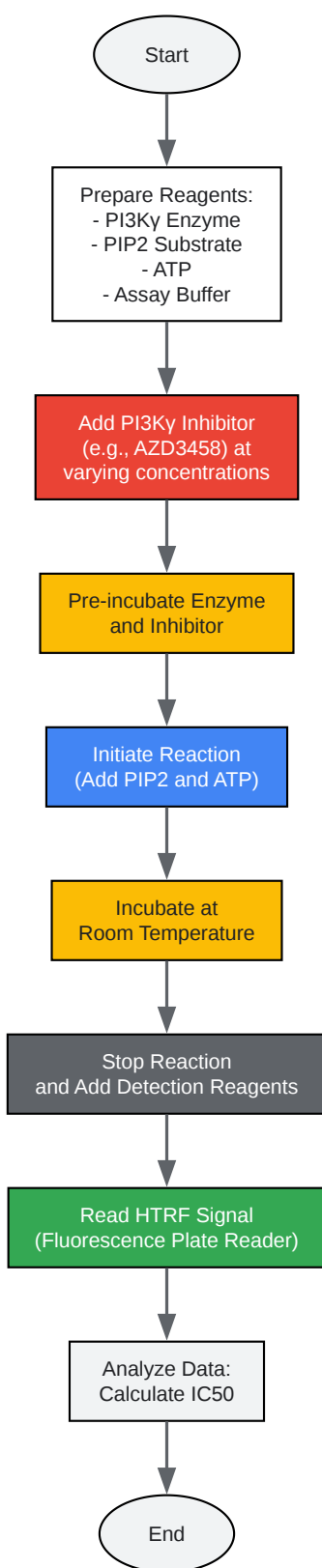


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PI3Ky signaling cascade and point of inhibition.

Experimental Workflow: Biochemical Kinase Assay

Biochemical kinase assays are fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of PI3K γ . A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

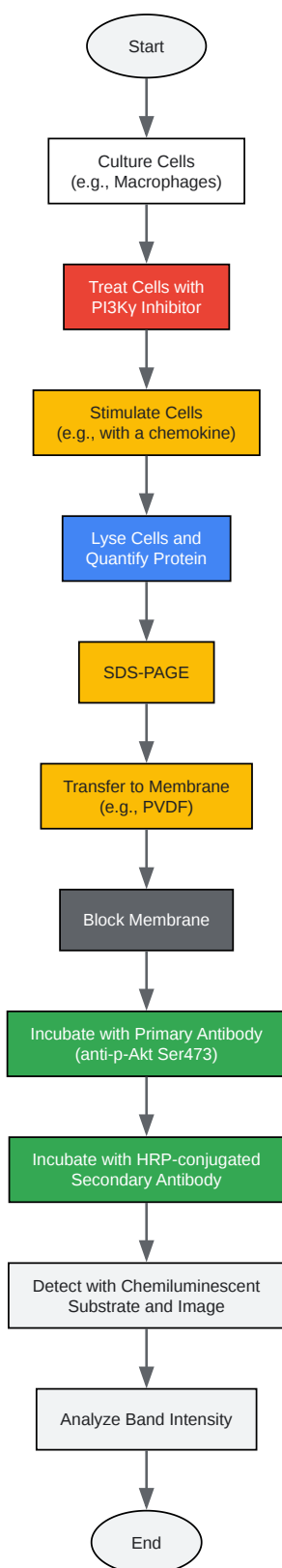


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Workflow for a typical biochemical kinase assay.

Experimental Workflow: Cellular p-Akt Western Blot

To assess the inhibitor's activity within a cellular context, the phosphorylation of Akt (a downstream target of PI3K γ) is commonly measured via Western blot.



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